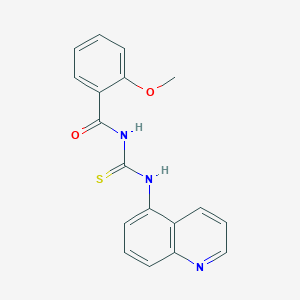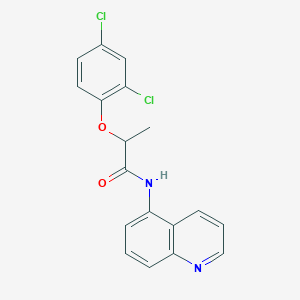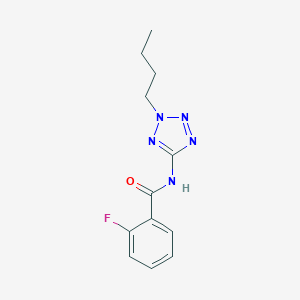![molecular formula C21H15N5OS B278344 N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide](/img/structure/B278344.png)
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that belongs to the family of triazolothiadiazole derivatives.
作用機序
The mechanism of action of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide is not fully understood. However, it has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding may interfere with the normal function of Grb2, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, it has been shown to inhibit the activity of several enzymes involved in cell signaling pathways. In vivo studies have demonstrated that this compound has anti-tumor activity in animal models.
実験室実験の利点と制限
One of the major advantages of using N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide in lab experiments is its potential as a fluorescent probe for detecting protein-protein interactions. Additionally, this compound has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This compound also has potential applications as a fluorescent probe for detecting protein-protein interactions, and further studies are needed to explore this potential. Finally, more research is needed to fully understand the anti-tumor activity of this compound and its potential as a candidate for the development of anti-cancer drugs.
Conclusion:
In conclusion, this compound is a synthetic molecule that has potential applications in various fields, including as a fluorescent probe for detecting protein-protein interactions and as an anti-tumor agent. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to fully understand the potential applications of this compound and to develop more efficient synthesis methods for this compound.
合成法
The synthesis of N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. The resulting product is then reacted with 3-amino-5-methyl-1,2,4-triazole to form N-[3-(2-naphthoyl)phenyl]-3-amino-5-methyl-1,2,4-triazole. Finally, the compound is reacted with sulfur and sodium hydroxide to form this compound.
科学的研究の応用
N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-naphthamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting protein-protein interactions. This compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. Additionally, this compound has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
分子式 |
C21H15N5OS |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H15N5OS/c1-13-23-24-21-26(13)25-20(28-21)17-7-4-8-18(12-17)22-19(27)16-10-9-14-5-2-3-6-15(14)11-16/h2-12H,1H3,(H,22,27) |
InChIキー |
OYATXAHDRFGYIN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)


![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B278273.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278274.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)
![N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B278279.png)

![N-(1-benzofuran-2-ylcarbonyl)-N'-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiourea](/img/structure/B278283.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B278286.png)